![molecular formula C17H12ClNO2S B2956342 Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 338396-91-1](/img/structure/B2956342.png)
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate
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Overview
Description
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate, also known as MCTB, is a compound that belongs to the family of thiazole-based compounds. MCTB has been synthesized and studied for its potential use in various scientific research applications.
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate, have been studied for their antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The thiazole ring’s ability to donate electrons and act as a free radical scavenger makes it a candidate for antioxidant drug development .
Anti-Inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They work by inhibiting the production of pro-inflammatory cytokines and mediators, which are responsible for inflammation and pain. This makes them potential candidates for the treatment of chronic inflammatory diseases .
Antimicrobial and Antifungal Effects
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate has potential applications as an antimicrobial and antifungal agent. Thiazole derivatives have been shown to be effective against a variety of bacterial and fungal strains, which could lead to the development of new treatments for infectious diseases .
Antiviral Properties
Research has indicated that thiazole derivatives exhibit antiviral activities. They can interfere with the replication of viruses, making them a valuable asset in the fight against viral infections, including HIV. The development of antiviral drugs from thiazole compounds is an area of significant interest .
Neuroprotective Effects
Thiazole derivatives are being explored for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing the survival of nerve cells. This application is particularly relevant for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor and Cytotoxic Activities
The antitumor and cytotoxic activities of thiazole derivatives make them promising candidates for cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth. The exploration of thiazole compounds, including Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate, in oncology could lead to the development of novel anticancer drugs .
Safety And Hazards
properties
IUPAC Name |
methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-17(20)12-8-6-11(7-9-12)16-19-15(10-22-16)13-4-2-3-5-14(13)18/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDLLJAFFYWYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate |
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